Comparative LSD1 Inhibitory Activity: 4,7-Dimethyl vs. 4-Fluoro Benzothiazole Pyrrolidine-2-Carboxamide
In a published dataset curated by ChEMBL, the 4-fluoro analog 1-(4-fluoro-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide exhibited LSD1 inhibitory activity (IC50 not explicitly reported in primary literature for this compound). While direct head-to-head comparison data for the 4,7-dimethyl compound is not publicly available, SAR trends in the benzothiazole class indicate that 4,7-dimethyl substitution typically alters electron density on the benzothiazole ring versus 4-halo substitution, which can modulate interactions with the FAD-binding pocket of LSD1 [1].
| Evidence Dimension | LSD1 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | Not publicly reported in a verifiable primary source |
| Comparator Or Baseline | 1-(4-Fluoro-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide: IC50 not disclosed in primary literature; BindingDB entry exists but lacks experimental details |
| Quantified Difference | Cannot be calculated due to absence of quantitative primary data for both compounds |
| Conditions | LSD1 inhibition assay (in vitro, recombinant human LSD1, conditions vary by study) |
Why This Matters
Researchers targeting LSD1 in oncology or epigenetics cannot assume equivalent potency between the 4-fluoro and 4,7-dimethyl analogs without empirical testing, as substitution pattern differences are known to shift LSD1 IC50 values by orders of magnitude within this chemotype [1].
- [1] Keri RS, Patil MR, Patil SA, Budagumpi S. A comprehensive review in current developments of benzothiazole-based molecules in medicinal chemistry. Eur J Med Chem. 2015;96:403-425. doi:10.1016/j.ejmech.2015.04.038 View Source
